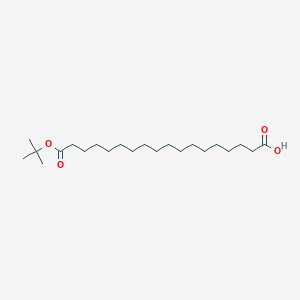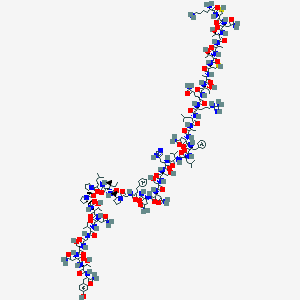
Romurtide
Overview
Description
Romurtide, also known as muroctasin, is a synthetic muramyl dipeptide analog derived from the cell walls of gram-positive bacteria. It is a non-specific immune stimulant that activates macrophages, leading to the release of interleukin-1 and the production of colony-stimulating factors. This compound is primarily used in Japan for the treatment of chemotherapy-induced leukopenia .
Biochemical Analysis
Biochemical Properties
Romurtide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules to stimulate chemotactic mobility, phagocytic activity, and superoxide production by neutrophils . It enhances the production of colony-stimulating factors (CSFs), interleukin-1 (IL-1), and interleukin-6 (IL-6) in vitro .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It increases the number of peripheral neutrophils and monocytes in vivo . This influence on cell function impacts cell signaling pathways, gene expression, and cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, a single dosage of this compound significantly increases the number of peripheral neutrophils and monocytes in healthy cynomolgus monkeys .
Preparation Methods
Synthetic Routes and Reaction Conditions
Romurtide is synthesized using a full-liquid phase segment condensation method. This method involves the condensation of muramic acid tripeptide with other components under controlled conditions to avoid unwanted side reactions . The synthesis typically involves the use of solvents like dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG) for dissolving the compound and facilitating the reaction .
Industrial Production Methods
In industrial settings, the preparation of this compound involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process includes the purification of the final product through techniques such as crystallization and chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Romurtide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced to yield various reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and acids.
Major Products Formed
Scientific Research Applications
Romurtide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying muramyl dipeptide analogs and their reactions.
Biology: Investigated for its role in stimulating the immune system and enhancing the production of colony-stimulating factors.
Industry: Utilized in the development of new immunomodulatory drugs and therapies
Mechanism of Action
Romurtide exerts its effects by stimulating macrophages, which release interleukin-1 and other cytokines. This leads to an increase in the production of colony-stimulating factors, which in turn promotes the proliferation and differentiation of neutrophils and other immune cells. The molecular targets of this compound include toll-like receptors and nucleotide-binding oligomerization domain-like receptors present in macrophages and monocytes .
Comparison with Similar Compounds
Romurtide is unique among muramyl dipeptide analogs due to its specific structure and immunostimulatory properties. Similar compounds include:
Mifamurtide: Another muramyl dipeptide derivative used for treating osteosarcoma.
N-acetylmuramyl-L-alanyl-D-isoglutamine: A muramyl dipeptide with similar immune-stimulating effects.
N-acetylmuramyl-L-alanyl-D-isoglutaminyl-L-alanine-2-(1,2-dipalmitoyl-sn-glycero-3-phosphoryl) ethanolamine: A lipophilic derivative with enhanced immunostimulatory properties .
This compound stands out due to its specific application in chemotherapy-induced leukopenia and its well-documented safety profile .
Properties
CAS No. |
78113-36-7 |
|---|---|
Molecular Formula |
C43H78N6O13 |
Molecular Weight |
887.1 g/mol |
IUPAC Name |
(2S)-2-[[(4R)-4-[[(2S)-2-[[(2R)-2-[(2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoyl]amino]-6-(octadecanoylamino)hexanoic acid |
InChI |
InChI=1S/C43H78N6O13/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-36(54)45-26-21-20-22-33(43(60)61)48-37(55)25-24-32(40(44)57)49-41(58)29(2)46-42(59)30(3)62-39(38(56)35(53)28-51)34(27-50)47-31(4)52/h27,29-30,32-35,38-39,51,53,56H,5-26,28H2,1-4H3,(H2,44,57)(H,45,54)(H,46,59)(H,47,52)(H,48,55)(H,49,58)(H,60,61)/t29-,30+,32+,33-,34-,35+,38+,39+/m0/s1 |
InChI Key |
IKSJCVFYCIKDTB-GZZWOGMVSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)CCC(C(=O)N)NC(=O)C(C)NC(=O)C(C)OC1C(C(OC(C1O)CO)O)NC(=O)C |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)CC[C@H](C(=O)N)NC(=O)[C@H](C)NC(=O)[C@@H](C)O[C@H]([C@H](C=O)NC(=O)C)[C@@H]([C@@H](CO)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)CCC(C(=O)N)NC(=O)C(C)NC(=O)C(C)OC(C(C=O)NC(=O)C)C(C(CO)O)O |
Appearance |
Solid powder |
Key on ui application |
Romurtide is used as a hematopoietic agent for restoration of leukopenia in cancer patients treated with radiotherapy and chemotherapy (see also: hematopoiesis). |
boiling_point |
1198.5ºC at 760 mmHg |
melting_point |
N/A |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
source |
Synthetic |
Synonyms |
MDP-Lys(L18); Romurtide; muroctasin; romurutide; Nalpha-(N-Acetylmuramoyl-L-alanyl-D-isoglutaminyl)-Nepsilon-stearoyl-L-lysine; N2-[N2-[N-(N-Acetylmuramoyl)-L-alanyl]-D-alpha-glutaminyl]-N6-(1-octadecanoyl)-L-lysine; 2-Acetamido-3-O-[(R)-1-[[(S)-1-[[(R)-1-carbamoyl-3-[[(S)-1-carboxy-5-stearamidopentyl]c |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does romurtide exert its immunomodulatory effects?
A: this compound primarily acts by stimulating the production of various cytokines, including interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interleukin-12 (IL-12). These cytokines play crucial roles in regulating immune responses, hematopoiesis, and inflammation. [, , , , , , ]
Q2: What cells are the primary targets of this compound?
A: Research suggests that macrophages and monocytes are key targets of this compound. These cells, upon activation by this compound, release cytokines that mediate downstream effects. [, , , ]
Q3: What is the role of IL-6 in this compound's mechanism of action?
A: this compound induces IL-6 production, which is particularly important for its effect on megakaryocytopoiesis, the process of platelet production. IL-6 stimulates the proliferation and maturation of megakaryocytes, leading to increased platelet counts. [, , , ]
Q4: How does this compound impact dendritic cells (DCs)?
A: Studies show that this compound can enhance the maturation and activation of monocyte-derived dendritic cells. This is evidenced by the upregulation of surface molecules like CD83 and CD86, increased production of TNF-α and IL-12, and enhanced antigen-presenting function in allogeneic mixed lymphocyte reactions. [, ]
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C46H83N9O16. Its molecular weight is 994.2 g/mol.
Q6: Is there information available regarding the material compatibility and stability of this compound under various conditions?
A6: The provided research papers primarily focus on the biological effects and applications of this compound. Detailed information regarding its material compatibility and stability under various conditions is limited within these studies. Further research is needed to fully characterize these aspects.
Q7: What is the evidence for this compound's efficacy in preclinical models?
A: this compound has demonstrated efficacy in various animal models. For instance, it enhanced platelet recovery in irradiated guinea pigs [] and a nonhuman primate chemotherapy model. [, ] It also showed synergistic effects with antibiotics against bacterial pneumonia in mice. [, , ]
Q8: Has this compound been tested in clinical trials?
A: Yes, this compound has been investigated in clinical trials for its ability to mitigate chemotherapy- and radiotherapy-induced leukopenia and thrombocytopenia. [, , , ]
Q9: What were the key findings of clinical trials on this compound?
A: Clinical studies indicate that this compound can effectively restore platelet and leukocyte counts in patients undergoing cancer treatment. A trial involving gastrointestinal cancer patients showed that this compound administration significantly increased platelet counts compared to the non-administration group. [] Another study investigating the optimal timing of this compound administration for radiotherapy-induced leukopenia found that early administration was more effective in maintaining higher white blood cell counts. []
Q10: Does this compound impact the immune response in the lungs?
A: Research suggests that this compound can enhance the antibacterial activity of bronchoalveolar lavage fluid cells, indicating a potential role in bolstering lung immunity. []
Q11: How do structural modifications of muramyl dipeptide affect its activity?
A: Studies comparing this compound to other MDP derivatives, such as desmuramyldipeptides, reveal the importance of specific structural features for cytokine induction and modulation. The presence and position of acyl groups, for example, significantly influence the TNF-inducing activity. [, ]
Q12: What is known about the safety profile of this compound?
A: While this compound has shown promise in preclinical and clinical settings, further research is needed to fully elucidate its long-term safety profile. Some studies reported mild side effects like fever, but no serious adverse events were reported. []
Q13: Can this compound be administered orally?
A: Yes, research indicates that this compound can be administered orally and still exert its immunomodulatory effects. Oral administration of this compound stimulated nonspecific resistance to microbial infections and hematopoiesis in mice. [, ] Additionally, it was shown to induce TNF-alpha production in the tumor region of tumor-bearing mice after oral administration. []
Q14: What are the key tools and resources for this compound research?
A14: Research on this compound utilizes a variety of tools and techniques common to immunology, pharmacology, and drug development. These include:
Q15: What are the significant milestones in this compound research?
A15: Key milestones include:
- Discovery of MDP as the minimal adjuvant-active structure of bacterial cell walls. []
- Synthesis and characterization of this compound as a potent MDP derivative. [, ]
- Preclinical demonstration of this compound's efficacy in models of infection and myelosuppression. [, , , , ]
- Clinical trials investigating this compound's potential in managing chemotherapy- and radiotherapy-induced cytopenias. [, , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















